8-Hydroxydodecanoic acid
Description
Chemical Identity and Structural Analysis of 8-Hydroxydodecanoic Acid
Molecular Structure and Isomeric Forms
IUPAC Nomenclature and Systematic Classification
The IUPAC name 8-hydroxydodecanoic acid (C₁₂H₂₄O₃) defines a 12-carbon saturated fatty acid with a hydroxyl group at position 8 and a carboxylic acid terminus. Its molecular formula corresponds to a molar mass of 216.32 g/mol, with an exact mass of 216.1725 atomic mass units. The compound exists as a constitutional isomer of other hydroxylauric acids, distinguished by the hydroxyl group's positional placement along the aliphatic chain.
Stereochemical Configuration and Positional Isomerism
Chiral center analysis reveals potential enantiomeric forms due to the hydroxyl group's stereogenic nature at C8. The (R)-configuration is predominant in naturally occurring derivatives, as evidenced by optical rotation data from Terminalia arjuna extracts. Positional isomerism arises when comparing 8-hydroxydodecanoic acid to analogs like 3-hydroxydodecanoic acid (HMDB0010728), which demonstrate distinct hydrogen-bonding patterns and crystalline packing arrangements.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR analysis of supercooled aqueous solutions (-14°C) reveals critical insights into hydroxyl proton environments. The C8 hydroxyl proton resonates at δ 6.43–6.53 ppm, showing scalar coupling (³JHH ≈ 9 Hz) with adjacent methylene protons. ¹³C NMR distinguishes the carboxylic carbon (δ 178–182 ppm) from hydroxyl-bearing C8 (δ 72–75 ppm), with methylene carbons appearing between δ 25–35 ppm.
Table 1: Key NMR Chemical Shifts
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 6.47 | C8-OH |
| ¹³C | 179.2 | COOH |
| ¹³C | 73.8 | C8-OH |
| ¹H | 1.25–1.35 | Aliphatic CH₂ |
Infrared (IR) Absorption Profiles
Vapor-phase IR spectroscopy (SpectraBase ID: cyKkfUcRfP) identifies characteristic bands:
Computational Modeling Approaches
Molecular Dynamics Simulations of Hydroxy Group Interactions
All-atom MD simulations (CHARMM36 force field) demonstrate that the C8 hydroxyl group forms transient hydrogen bonds with water molecules (lifetime ≈ 50 ps), significantly altering solvation dynamics compared to non-hydroxylated lauric acid. The hydroxyl's equatorial position in minimized conformers reduces steric clash with adjacent methylene groups, favoring a bent molecular geometry.
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) level calculations predict:
- Intramolecular hydrogen bond energy: 18.7 kJ/mol between C8-OH and C11-H
- Dipole moment: 2.89 Debye (vs. 1.32 Debye for dodecanoic acid)
- HOMO-LUMO gap: 6.34 eV, indicating moderate chemical reactivity
Table 2: Computational Parameters from DFT
| Parameter | Value |
|---|---|
| Bond Length (C8-O) | 1.421 Å |
| Dihedral Angle (C7-C8-O-H) | 112.4° |
| Solvation Energy (H₂O) | -45.2 kJ/mol |
Properties
IUPAC Name |
8-hydroxydodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOXADSWJILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560515 | |
| Record name | 8-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-09-5 | |
| Record name | 8-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxydodecanoic acid can be synthesized through several methods, including chemical and enzymatic processes. One common method involves the hydroxylation of dodecanoic acid using a cytochrome P450 enzyme from Limnobacter species. This enzymatic process employs a three-component system consisting of cytochrome P450, putidaredoxin, and putidaredoxin reductase from Pseudomonas putida. The reaction is carried out under optimized conditions, often using a solid-state powdered substrate to enhance the overall reaction yield .
Industrial Production Methods
In industrial settings, the production of 8-hydroxydodecanoic acid can be achieved through biotransformation processes. Engineered Escherichia coli strains expressing specific enzymes, such as AlkBGT from Pseudomonas putida, are used to convert dodecanoic acid into 8-hydroxydodecanoic acid. This method is environmentally friendly and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxydodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 8-oxododecanoic acid or 8-dodecanedioic acid.
Reduction: 8-hydroxydodecanol.
Substitution: Various substituted dodecanoic acids depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
8-Hydroxydodecanoic acid has shown promise in several pharmacological applications, particularly in anti-inflammatory and antimicrobial activities.
- Anti-inflammatory Effects : Research indicates that hydroxylated fatty acids can modulate inflammatory responses. For instance, studies have demonstrated that fatty acids like 10-hydroxydecanoic acid exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages . This suggests that 8-hydroxydodecanoic acid may have similar effects due to its structural similarities.
- Antimicrobial Properties : Hydroxylated fatty acids are known to possess antimicrobial properties. For example, research has shown that fatty acids with hydroxyl groups can disrupt microbial membranes, leading to cell lysis and death. This property could be beneficial in developing new antimicrobial agents against resistant bacterial strains.
Industrial Applications
The compound is also being explored for its potential in various industrial applications:
- Synthesis of Biodegradable Polymers : 8-Hydroxydodecanoic acid can serve as a building block for synthesizing biodegradable polymers. Its hydroxyl group allows for further chemical modifications that can enhance the properties of the resulting materials, making them suitable for environmentally friendly applications .
- Lubricants and Coatings : Due to its unique chemical properties, 8-hydroxydodecanoic acid can be utilized in formulating lubricants and protective coatings. The presence of the hydroxyl group contributes to better adhesion and stability under varying conditions.
Biochemical Research
In biochemical research, 8-hydroxydodecanoic acid serves as a critical substrate for enzymatic reactions:
- Enzymatic Hydroxylation Studies : The compound is often used in studies involving cytochrome P450 enzymes for hydroxylation reactions. These enzymes are crucial in metabolic processes and drug metabolism. Research indicates that specific cytochrome P450 variants can efficiently convert dodecanoic acid into its hydroxylated forms, providing insights into enzyme specificity and efficiency .
Case Studies and Research Findings
Several studies highlight the diverse applications of 8-hydroxydodecanoic acid:
Mechanism of Action
The mechanism of action of 8-hydroxydodecanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be oxidized by alcohol dehydrogenase enzymes, leading to the formation of intermediate aldehydes and ultimately dicarboxylic acids. These reactions play a crucial role in various metabolic pathways and can influence cellular processes such as lipid metabolism and energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
*Molecular weight inferred from analogous compounds.
Physical and Chemical Properties
- Solubility: Terminal hydroxylated acids (e.g., 12-hydroxydodecanoic acid) exhibit higher water solubility due to polar end groups, while mid-chain hydroxylated acids (e.g., 8-hydroxydodecanoic acid) are more lipophilic .
- Stability: 8(R)-Hydroxyoctadecanoic acid is stable under normal conditions but decomposes into CO, CO₂, and irritants upon combustion .
- Reactivity: Mid-chain hydroxyl groups (as in 8-hydroxydodecanoic acid) are less reactive toward esterification than terminal hydroxyls, affecting their utility in polymer synthesis .
Biological Activity
8-Hydroxydodecanoic acid, a medium-chain hydroxy fatty acid, has garnered attention for its various biological activities and potential applications in biomedical fields. This article provides a comprehensive overview of its biological effects, synthesis, and pharmacological significance, supported by relevant data and case studies.
Chemical Structure and Properties
8-Hydroxydodecanoic acid is characterized by a hydroxyl group at the eighth carbon of the dodecanoic acid chain. Its molecular structure can be represented as follows:
- Chemical Formula : C₁₂H₂₄O₂
- Molecular Weight : 200.32 g/mol
1. Anti-Inflammatory Effects
Research indicates that 8-hydroxydodecanoic acid exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
2. Antioxidant Activity
The compound has shown promise in enhancing antioxidant defenses. Studies involving various cell lines indicate that it can modulate oxidative stress markers, thereby protecting cells from damage induced by reactive oxygen species (ROS) .
3. Metabolic Implications
8-Hydroxydodecanoic acid is involved in fatty acid metabolism, particularly in the context of medium-chain fatty acid oxidation. Its role in cellular metabolism includes being a substrate for enzymatic reactions that lead to the production of bioactive metabolites .
Synthesis and Biochemical Pathways
The biosynthesis of 8-hydroxydodecanoic acid can be achieved through enzymatic pathways involving cytochrome P450 enzymes. For instance, the CYP153A family has been identified as effective catalysts for the hydroxylation of fatty acids, leading to the production of this compound .
Table 1: Summary of Synthesis Methods
| Method | Yield (g/L) | Remarks |
|---|---|---|
| CYP153A enzyme system | 1.5 | Highest yield reported for batch reactions |
| Whole-cell biocatalysis | 0.72 | Utilizes engineered E. coli strains |
Case Studies
Case Study 1: In Vivo Effects on Inflammation
A study examined the effects of 8-hydroxydodecanoic acid on inflammation in a rat model induced by lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Potential
In another investigation, the antioxidant capacity of 8-hydroxydodecanoic acid was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent increase in antioxidant activity, supporting its use as a natural antioxidant .
Pharmacological Applications
Given its biological activities, 8-hydroxydodecanoic acid has potential applications in:
- Nutraceuticals : As an ingredient in dietary supplements aimed at reducing inflammation and oxidative stress.
- Pharmaceuticals : Development of drugs targeting metabolic disorders or inflammatory diseases.
- Cosmetics : Utilization in formulations aimed at enhancing skin health through its antioxidant properties.
Q & A
Q. How can contradictory data on the biological activity of 8-Hydroxydodecanoic acid be resolved?
- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., cell line variability, solvent effects). Use clustered data analysis (mixed-effects models) to account for nested observations, as outlined in Table 1 of . Validate findings via dose-response assays across multiple models (in vitro, ex vivo) and apply sensitivity analysis to isolate critical experimental parameters (e.g., pH, temperature) .
Q. What advanced spectroscopic techniques are optimal for studying intermolecular interactions of 8-Hydroxydodecanoic acid in lipid bilayers?
- Methodological Answer : Employ solid-state NMR (²H and ³¹P) to probe lipid packing and hydration dynamics. Pair with Fourier-transform infrared spectroscopy (FTIR) to monitor carbonyl and hydroxyl group interactions. For real-time kinetics, use surface plasmon resonance (SPR) with immobilized liposomes. Computational molecular dynamics simulations (e.g., GROMACS) can complement experimental data to model hydrogen-bonding networks .
Q. How should researchers design experiments to investigate the environmental persistence of 8-Hydroxydodecanoic acid?
- Methodological Answer : Follow Arctic monitoring frameworks (Muir et al., 2019) for sampling air, water, and biota. Use LC-MS/MS with isotopic labeling (¹³C) to track degradation pathways. For abiotic factors, conduct photolysis studies under UV light (λ = 254 nm) and hydrolysis experiments at varying pH (2–12). Statistical tools like principal component analysis (PCA) can differentiate biotic vs. abiotic degradation contributions .
Q. What strategies ensure reproducibility in studies involving 8-Hydroxydodecanoic acid’s enzymatic modulation?
- Methodological Answer : Standardize enzyme sources (e.g., recombinantly expressed lipases) and pre-treat substrates to remove trace metals. Include positive controls (e.g., 12-Hydroxydodecanoic acid) and negative controls (heat-inactivated enzymes). Report kinetic parameters (Km, Vmax) with error margins from triplicate trials. Use platforms like PRIDE or MetaboLights for raw data deposition to enhance transparency .
Data Analysis & Reporting
Q. How should researchers address missing or inconsistent thermodynamic data in publications?
- Methodological Answer : Apply the "weight of evidence" framework (ECHA Annex XI) to evaluate data reliability. Cross-reference NIST databases and peer-reviewed studies, prioritizing datasets with documented calibration protocols. Disclose discrepancies in the discussion section, proposing hypotheses (e.g., isomerization artifacts) and suggesting validation experiments (e.g., isotopic tracing) .
Q. What statistical approaches are recommended for multivariate analysis of 8-Hydroxydodecanoic acid’s bioactivity datasets?
- Methodological Answer : Use partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, hydroxyl position) with activity. For clustered data (e.g., repeated measures in cell assays), apply linear mixed models (LMMs) with random intercepts for biological replicates. Open-source tools like R (lme4 package) or Python (SciPy) are suitable for implementation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
